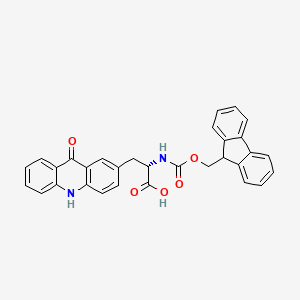

Fmoc-Ala(2-Acd)-OH

Descripción general

Descripción

Fmoc-Ala(2-Acd)-OH: is a derivative of alanine, an amino acid, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino terminus, preventing unwanted reactions during the synthesis process.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Ala(2-Acd)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of alanine residues with specific modifications, enabling the study of structure-function relationships in peptides.

Biology: In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as probes or inhibitors in various biological assays.

Medicine: this compound is utilized in the development of peptide-based therapeutics. Modified peptides can exhibit enhanced stability, bioavailability, and specificity, making them suitable candidates for drug development.

Industry: In the pharmaceutical and biotechnology industries, this compound is employed in the large-scale synthesis of peptides for therapeutic and diagnostic applications. It is also used in the production of peptide-based materials for various industrial applications.

Mecanismo De Acción

Target of Action

Fmoc-Ala(2-Acd)-OH, a modified amino acid, primarily targets the process of self-assembly of amino acids . This self-assembly facilitates the formation of various structures that serve as bio-organic scaffolds for diverse applications .

Mode of Action

The compound interacts with its targets through a process known as solvent-controlled self-assembly . This process allows the control of morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations . These simulations show that this compound can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations .

Result of Action

The primary result of this compound’s action is the formation of distinct micro/nanostructures through a bottom-up approach . These structures have unique properties and serve as excellent bio-organic scaffolds for diverse applications .

Action Environment

The action of this compound is influenced by environmental factors such as solvent variation . These factors can control the morphologies resulting from the self-assembly of the compound, thereby influencing its action, efficacy, and stability .

Direcciones Futuras

“Fmoc-Ala(2-Acd)-OH” and similar compounds have potential applications in various fields. For example, they can be used in the design of distinct micro/nanostructures through a bottom-up approach . They also have potential applications in perovskite solar cells, where they can be used for interface passivation .

Análisis Bioquímico

Biochemical Properties

Fmoc-Ala(2-Acd)-OH plays a significant role in biochemical reactions, particularly in the self-assembly of modified amino acids . This self-assembly facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The compound interacts with other biomolecules in a way that allows the control of the morphologies resulting from self-assembly .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been reported that Fmoc protected aliphatic single amino acids can directly interact with cell walls and membranes, leading to significant antibacterial effects against both Gram-negative and Gram-positive bacteria in cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . This unique mechanism allows this compound to exert its effects at the molecular level .

Métodos De Preparación

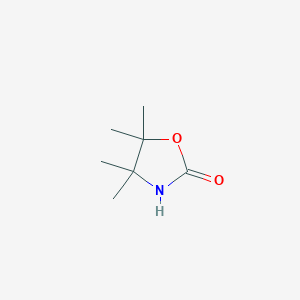

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala(2-Acd)-OH typically involves the protection of the amino group of alanine with the Fmoc group. This is achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane. The resulting Fmoc-protected alanine is then further modified to introduce the 2-acetyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This deprotection step is crucial in peptide synthesis to expose the amino group for subsequent coupling reactions.

Coupling Reactions: Fmoc-Ala(2-Acd)-OH can undergo peptide bond formation with other amino acids. This is facilitated by coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).

Substitution Reactions:

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: HOBt and DIC in an organic solvent like DMF.

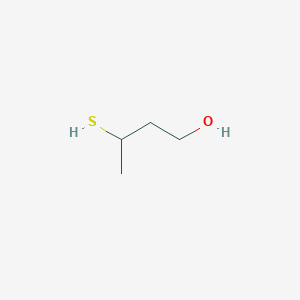

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Deprotection: Alanine with a free amino group.

Coupling: Peptides with this compound incorporated into the sequence.

Substitution: Modified alanine derivatives with new functional groups.

Comparación Con Compuestos Similares

Fmoc-Ala-OH: This compound is similar to Fmoc-Ala(2-Acd)-OH but lacks the 2-acetyl group. It is commonly used in peptide synthesis for the incorporation of unmodified alanine residues.

Fmoc-Ala(2-Azido)-OH: This derivative contains an azido group instead of the acetyl group

Fmoc-Ala(2-Boc)-OH: This compound has a tert-butoxycarbonyl (Boc) group instead of the acetyl group. It provides an alternative protective group for specific synthetic applications.

Uniqueness: this compound is unique due to the presence of the 2-acetyl group, which allows for specific modifications and functionalizations. This makes it a valuable tool in the synthesis of peptides with tailored properties and functionalities.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9-oxo-10H-acridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N2O5/c34-29-23-11-5-6-12-26(23)32-27-14-13-18(15-24(27)29)16-28(30(35)36)33-31(37)38-17-25-21-9-3-1-7-19(21)20-8-2-4-10-22(20)25/h1-15,25,28H,16-17H2,(H,32,34)(H,33,37)(H,35,36)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMIEUQIDDERGZ-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)NC6=CC=CC=C6C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013328-63-6 | |

| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(9-oxo-9,10-dihydroacridin-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)

![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)